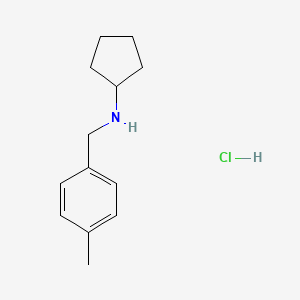

N-(4-Methylbenzyl)cyclopentanamine hydrochloride; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Methylbenzyl)cyclopentanamine hydrochloride” is a chemical compound with the CAS Number: 70000-57-6 . It has a molecular weight of 225.76 and its IUPAC name is N-(4-methylbenzyl)cyclopentanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for “N-(4-Methylbenzyl)cyclopentanamine hydrochloride” is 1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(4-Methylbenzyl)cyclopentanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 225.76 .Applications De Recherche Scientifique

1. Peripheral Dopamine Blocking Agent

N-(4-Methylbenzyl)cyclopentanamine hydrochloride has been synthesized and studied for its role as a peripheral dopamine blocking agent. Jarboe et al. (1978) found that the compound was effective in antagonizing the low-dose hypotensive effect of dopamine, suggesting its potential use in cardiovascular research (Jarboe, Lipson, Bannon, & Dunnigan, 1978).

2. Inhibition of Nucleoside Transport Proteins

The compound's derivative, particularly its use in the context of nucleoside transport proteins, has been studied. Tromp et al. (2005) explored the synthesis and biological evaluation of N-(4-Methylbenzyl)cyclopentanamine hydrochloride derivatives as inhibitors of the nucleoside transport protein ENT1 (Tromp, Spanjersberg, von Frijtag Drabbe Künzel, & IJzerman, 2005).

3. Corrosion Inhibition in Industrial Applications

Interestingly, derivatives of N-(4-Methylbenzyl)cyclopentanamine hydrochloride have been explored in industrial applications, such as corrosion inhibition. Aziz et al. (2022) discussed the use of a related compound as an acid corrosion inhibitor for mild steel surfaces in hydrochloric acid, showcasing its utility beyond the biological context (Aziz, Abdulkareem, Annon, Hanoon, Al-Kaabi, Shaker, Alamiery, Wan Nor Roslam Wan Isahak, & Takriff, 2022).

4. Synthesis of Benzylamine Derivatives

The synthesis of benzylamine derivatives, including N-(4-Methylbenzyl)cyclopentanamine hydrochloride, has been an area of interest. Clark et al. (1984) studied the synthesis of a series of 4-aminobenzamides, highlighting the chemical properties and potential applications of such compounds (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

5. Application in Biomimetic Alkaloid Syntheses

The compound and its derivatives have also been used in biomimetic alkaloid syntheses. Kuehne and Earley (1983) reported on two total syntheses of minovincine, employing methods that could potentially involve N-(4-Methylbenzyl)cyclopentanamine hydrochloride or similar compounds (Kuehne & Earley, 1983).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]cyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLVXXMDIYPLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589486 |

Source

|

| Record name | N-[(4-Methylphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70000-57-6 |

Source

|

| Record name | N-[(4-Methylphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)

amine hydrochloride](/img/structure/B6319656.png)

![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)

![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)

![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)

![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)

![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)

amine hydrochloride](/img/structure/B6319748.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)